molecular formula C18H17N5O4 B4083076 3-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-(1-pyrrolidinyl)benzamide

3-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-(1-pyrrolidinyl)benzamide

Cat. No. B4083076
M. Wt: 367.4 g/mol
InChI Key: NWDFJWRJLFKXRQ-UHFFFAOYSA-N
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Description

3-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-(1-pyrrolidinyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.

Scientific Research Applications

3-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-(1-pyrrolidinyl)benzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. In biochemistry, it has been used as a tool to study the role of protein kinases in cellular signaling pathways. In drug discovery, it has been identified as a potential lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-(1-pyrrolidinyl)benzamide involves the inhibition of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. Specifically, it has been shown to inhibit the activity of cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2), which are involved in cell cycle progression. By inhibiting these kinases, 3-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-(1-pyrrolidinyl)benzamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-(1-pyrrolidinyl)benzamide are primarily related to its inhibition of protein kinases. In cancer cells, this inhibition can lead to cell cycle arrest and apoptosis, which can ultimately result in the death of cancer cells. In normal cells, the effects of 3-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-(1-pyrrolidinyl)benzamide are less clear, but it has been shown to have some cytotoxic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-(1-pyrrolidinyl)benzamide in lab experiments include its potent inhibitory activity against protein kinases, its potential as a lead compound for drug discovery, and its ability to induce cell cycle arrest and apoptosis in cancer cells. The limitations of using this compound include its cytotoxic effects on normal cells, the need for specific reagents and conditions for its synthesis, and the lack of information on its pharmacokinetics and toxicity.

Future Directions

There are several future directions for research on 3-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-(1-pyrrolidinyl)benzamide. One direction is to further investigate its mechanism of action and its effects on cellular signaling pathways. Another direction is to explore its potential as a lead compound for the development of new therapeutic agents. Additionally, research could focus on optimizing the synthesis method for this compound and evaluating its pharmacokinetics and toxicity in vivo. Finally, it may be worthwhile to investigate the potential of this compound in combination with other anticancer agents for synergistic effects.

properties

IUPAC Name

3-nitro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c24-17(19-12-4-5-13-14(10-12)21-18(25)20-13)11-3-6-15(16(9-11)23(26)27)22-7-1-2-8-22/h3-6,9-10H,1-2,7-8H2,(H,19,24)(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDFJWRJLFKXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC4=C(C=C3)NC(=O)N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-(pyrrolidin-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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